molecular formula C9H8FNO B8537408 4-Fluoro-2-(methoxymethyl)benzonitrile CAS No. 934012-90-5

4-Fluoro-2-(methoxymethyl)benzonitrile

Cat. No.: B8537408
CAS No.: 934012-90-5
M. Wt: 165.16 g/mol
InChI Key: JUARJPDHIDAXOV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methoxymethyl)benzonitrile is a benzonitrile derivative featuring a fluorine atom at the para position and a methoxymethyl (-CH₂OCH₃) group at the ortho position of the aromatic ring. This compound belongs to a class of nitrile-containing aromatic molecules, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and electronic properties. The fluorine atom enhances metabolic stability and bioavailability, while the methoxymethyl group contributes to steric and electronic modulation of the aromatic system .

Properties

CAS No.

934012-90-5

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

4-fluoro-2-(methoxymethyl)benzonitrile

InChI

InChI=1S/C9H8FNO/c1-12-6-8-4-9(10)3-2-7(8)5-11/h2-4H,6H2,1H3

InChI Key

JUARJPDHIDAXOV-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 4-Fluoro-2-(methoxymethyl)benzonitrile, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -F (C4), -CH₂OCH₃ (C2) Not explicitly provided Pharmaceutical intermediates, NLO materials
4-Fluoro-2-(trifluoromethyl)benzonitrile -F (C4), -CF₃ (C2) 189.11 Drug synthesis; high electronegativity
TVB-3664 (Anticancer agent) -CF₃, -methoxymethyl on imidazole Not provided Inhibits Akt/Erk signaling in cancer
MD 780515 (Monoamine oxidase inhibitor) -methoxymethyl, oxazolidinyl Not provided Antidepressant, short-acting MAO-A inhibitor
4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile -NH-(trans-4-hydroxycyclohexyl) (C2) 234.28 Potential CNS drug candidate
4-[[(1RS,2RS)-2-(2,4-difluorophenyl)cyclopropyl]oxy]-3-(pyrazolyl)benzonitrile Cyclopropane, pyrazole 380.1 (M+H)+ ALK inhibitor for cancer therapy

Key Observations:

  • Electronic Effects : The methoxymethyl group (-CH₂OCH₃) in the target compound is electron-donating, which contrasts with the strongly electron-withdrawing trifluoromethyl (-CF₃) group in 4-Fluoro-2-(trifluoromethyl)benzonitrile. This difference influences reactivity, polarizability, and interactions with biological targets .
  • Solubility and Stability: The hydroxycyclohexylamino substituent in 4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile improves water solubility compared to the methoxymethyl group, which is more lipophilic .

Physical and Chemical Properties

  • Melting Points : Cyclopropane-containing analogs (e.g., 380.1 Da compound) exhibit higher melting points (195–200°C) due to rigid structures, whereas methoxymethyl-substituted compounds likely have lower melting points due to increased flexibility .
  • Polarizability : Benzonitrile derivatives exhibit solvent-dependent polarizability. The methoxymethyl group may reduce polarizability compared to -CF₃ analogs, as seen in studies of benzonitrile solutions () .

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